4-Benzyloxy-1-butene

Description

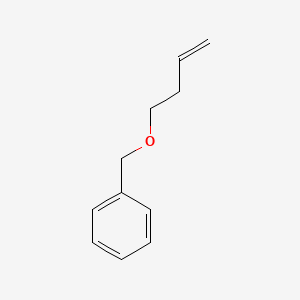

Structure

3D Structure

Properties

IUPAC Name |

but-3-enoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKSBGIGDZIKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439893 | |

| Record name | Benzene, [(3-butenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70388-33-9 | |

| Record name | Benzene, [(3-butenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-1-butene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Benzyloxy-1-butene (CAS No. 70388-33-9), a versatile chemical intermediate. The guide details its physicochemical properties, synthesis methodologies, key chemical reactions, and its emerging applications, particularly in the realm of organic synthesis and drug discovery. Safety protocols and handling guidelines are also thoroughly addressed to ensure its effective and safe utilization in a laboratory setting.

Introduction

This compound, also known as ((but-3-en-1-yloxy)methyl)benzene, is an organic compound that features a benzyl ether and a terminal alkene functional group.[1] This unique combination of reactive sites makes it a valuable building block in multi-step organic syntheses. The benzyl group serves as a robust protecting group for the hydroxyl functionality of 3-buten-1-ol, which can be selectively removed under specific conditions. The terminal double bond, on the other hand, is amenable to a wide array of chemical transformations, including but not limited to, hydroboration-oxidation, epoxidation, and metathesis reactions. This guide aims to provide a detailed exposition of the properties, synthesis, and applications of this compound, with a particular focus on its utility for professionals in the fields of chemical research and pharmaceutical development.

Physicochemical Properties

This compound is a liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to distinguish this compound from its close structural analog, 4-benzyloxy-1-butanol, as the presence of the terminal double bond in this compound significantly influences its reactivity and physical characteristics.

| Property | Value | Source |

| CAS Number | 70388-33-9 | [1] |

| Molecular Formula | C11H14O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

Further detailed physical properties such as boiling point, density, and refractive index for this compound are not consistently reported across publicly available sources, with many databases providing data for the related compound, 4-benzyloxy-1-butanol. Researchers are advised to determine these properties experimentally for their specific samples.

Synthesis and Reactions

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the deprotonation of 3-buten-1-ol with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Exemplary):

-

Deprotonation: To a solution of 3-buten-1-ol (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Addition of Benzyl Halide: Cool the reaction mixture back to 0 °C and add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

The causality behind these choices lies in the principles of the SN2 reaction. A strong, non-nucleophilic base is used to prevent competing elimination reactions. Anhydrous conditions are crucial as the alkoxide is a strong base and will readily react with water. Aprotic polar solvents are used to solvate the cation of the base without solvating the nucleophilic alkoxide, thus increasing its reactivity.[2]

Key Reactions of this compound

The dual functionality of this compound allows for a range of selective chemical transformations.

-

Reactions of the Alkene: The terminal double bond can undergo various addition reactions. For example, hydroboration-oxidation can be employed to introduce a hydroxyl group at the terminal position, which can then be further functionalized. Epoxidation followed by ring-opening provides a route to di-functionalized compounds.

-

Deprotection of the Benzyl Ether: The benzyl group can be removed via hydrogenolysis (e.g., using H2 and a palladium catalyst on carbon, Pd/C) to liberate the primary alcohol. This deprotection is typically clean and high-yielding.[3]

Applications in Drug Development and Organic Synthesis

The benzyl ether moiety is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions and the ease of its removal.[3][4] this compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5]

The general class of benzyloxy-containing compounds has been explored in the design of inhibitors for enzymes like 5-Lipoxygenase, which are implicated in inflammatory diseases.[8] The ability to functionalize both the alkene and, after deprotection, the alcohol, provides medicinal chemists with significant flexibility in molecular design and structure-activity relationship (SAR) studies.

Spectroscopic Data

Characterization of this compound is typically performed using a combination of spectroscopic techniques.

1H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.[9]

-

Benzylic Protons (-OCH₂Ph): A singlet at approximately δ 4.5 ppm.[9]

-

Methylene Protons adjacent to Ether Oxygen (-OCH₂CH₂-): A triplet around δ 3.5 ppm.

-

Allylic Protons (-CH₂CH=CH₂): A multiplet around δ 2.3 ppm.

-

Vinylic Protons (-CH=CH₂): A multiplet in the range of δ 5.0-6.0 ppm, showing characteristic splitting patterns for a terminal alkene.[9]

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Peaks in the region of δ 127-138 ppm.

-

Benzylic Carbon (-OCH₂Ph): A peak around δ 73 ppm.

-

Methylene Carbon adjacent to Ether Oxygen (-OCH₂CH₂-): A peak around δ 70 ppm.

-

Allylic Carbon (-CH₂CH=CH₂): A peak around δ 35 ppm.

-

Vinylic Carbons (-CH=CH₂): Peaks in the range of δ 117 ppm (for =CH₂) and δ 135 ppm (for -CH=).

IR (Infrared) Spectroscopy:

-

C-H stretch (aromatic): ~3030 cm⁻¹.[10]

-

C-H stretch (aliphatic): ~2850-2950 cm⁻¹.[10]

-

C=C stretch (alkene): ~1640 cm⁻¹.[10]

-

C-O stretch (ether): ~1100 cm⁻¹.[11]

-

=C-H bend (alkene): Strong absorptions in the 910-990 cm⁻¹ region for a monosubstituted alkene.[10]

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 162.

-

Major Fragments: A prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), is expected due to the cleavage of the benzyl group. Other fragments would arise from the cleavage of the butenyl chain.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]

Self-validation of these protocols is inherent in the step-by-step nature of chemical synthesis and handling. Adherence to established laboratory safety guidelines and proper characterization of the synthesized material at each stage ensures both the integrity of the experiment and the safety of the researcher.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a useful building block for the synthesis of complex molecules, including potential pharmaceutical candidates. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

PrepChem.com. Step A. Preparation of 4-Benzyloxy-3-acetoxy-1-butene. [Link]

-

PubChem. 4-Benzyloxy-3-hydroxy-2-methyl-1-butene. [Link]

-

Castrol. SAFETY DATA SHEET. [Link]

-

ChemBK. 4-Benzyloxy-1-butanol. [Link]

-

ResearchGate. ORGANIC SYNTHESIS. [Link]

-

PubChem. 4-Benzyloxy-1-butanol. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]

-

J&K Scientific LLC. Benzyl Protection of Alcohols. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. Structure Based Drug Design, Synthesis and Evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-Lipoxygenase inhibitors | Request PDF. [Link]

-

California State University Stanislaus. Proton NMR Chemical Shifts. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. [Link]

-

PubMed. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. [Link]

-

PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

-

PubMed Central. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

-

ChakraChem LifeSciences. 4-benzyloxy-1-butanol. [Link]

Sources

- 1. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. testing.chemscene.com [testing.chemscene.com]

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-1-butene from But-3-en-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxy-1-butene, a valuable benzyl ether, from its precursor but-3-en-1-ol. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and presents methods for product purification and characterization. Designed for researchers, scientists, and professionals in drug development, this guide integrates theoretical principles with practical, field-proven insights to ensure a successful and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

This compound is an important organic compound utilized in various synthetic applications. The benzyl group serves as a common and reliable protecting group for alcohols due to its stability under a wide range of reaction conditions and its susceptibility to facile cleavage via hydrogenolysis. The terminal alkene functionality provides a reactive handle for further chemical transformations, such as olefin metathesis, hydroboration-oxidation, and epoxidation, making it a versatile intermediate in complex molecule synthesis.

The synthesis described herein employs the Williamson ether synthesis, a classic and efficient method for preparing symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this specific application, the hydroxyl group of but-3-en-1-ol is deprotonated by a strong, non-nucleophilic base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from a benzyl halide, such as benzyl bromide, to form the target ether, this compound.

The choice of the Williamson ether synthesis is predicated on several factors:

-

High Efficiency: The reaction typically provides good to excellent yields, particularly when using a primary alkyl halide like benzyl bromide, which minimizes competing elimination reactions.

-

Versatility: It is a broadly applicable method for a wide range of alcohols and alkylating agents.[3]

-

Well-Established Mechanism: The SN2 pathway is well-understood, allowing for predictable outcomes and rational troubleshooting.[2][4]

This guide will focus on the use of sodium hydride (NaH) as the base, a common and effective choice for generating the alkoxide irreversibly.[5]

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of this compound from but-3-en-1-ol proceeds in two primary mechanistic steps after the assembly of reagents.

Step 1: Deprotonation to Form the Alkoxide The reaction is initiated by the deprotonation of but-3-en-1-ol using a strong base. Sodium hydride (NaH) is particularly effective for this purpose. The hydride ion (H⁻) functions as a powerful base, abstracting the acidic proton from the alcohol's hydroxyl group.[1] This acid-base reaction is essentially irreversible because the byproduct is hydrogen gas (H₂), which evolves from the reaction mixture and drives the equilibrium towards the formation of the sodium but-3-en-1-oxide.[2][4]

Step 2: Nucleophilic Substitution (SN2) The resulting alkoxide is a potent nucleophile. In the second step, it attacks the electrophilic benzylic carbon of benzyl bromide. This occurs via a concerted SN2 mechanism, where the alkoxide performs a backside attack, displacing the bromide leaving group in a single step to forge the new carbon-oxygen ether bond.[1][4] The use of a primary halide like benzyl bromide is crucial, as secondary and tertiary halides would favor an E2 elimination pathway, leading to the formation of undesired alkene byproducts.

Below is a diagram illustrating the overall reaction workflow.

Caption: Reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis on a laboratory scale. All operations involving sodium hydride and benzyl bromide must be conducted in a certified chemical fume hood.

3.1. Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |

| But-3-en-1-ol | 72.11 | 5.0 g | 69.3 | 1.0 | Reagent |

| Sodium Hydride (NaH) | 24.00 | 2.08 g | 86.7 | 1.25 | 60% dispersion in mineral oil |

| Benzyl Bromide | 171.04 | 14.2 g (9.9 mL) | 83.2 | 1.2 | Lachyrmator, handle with care |

| Anhydrous THF | - | 150 mL | - | - | Solvent, must be dry |

| Saturated NH₄Cl (aq) | - | 50 mL | - | - | For quenching |

| Diethyl Ether | - | 200 mL | - | - | For extraction |

| Brine | - | 50 mL | - | - | For washing |

| Anhydrous MgSO₄ | - | ~10 g | - | - | Drying agent |

| Silica Gel | - | ~100 g | - | - | For chromatography |

3.2. Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen or argon atmosphere. The flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to a nitrogen bubbler.

-

Dispensing Sodium Hydride: The required amount of sodium hydride (60% dispersion) is weighed and transferred to the reaction flask under a positive flow of nitrogen. Anhydrous tetrahydrofuran (THF, 100 mL) is added via cannula or syringe.

-

Alcohol Addition: The but-3-en-1-ol is dissolved in 20 mL of anhydrous THF and added dropwise to the stirred NaH suspension at 0 °C (ice bath) over 20-30 minutes. Vigorous hydrogen gas evolution will be observed.

-

Alkoxide Formation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 60 minutes to ensure complete deprotonation. Cessation of gas evolution is a key indicator.[4]

-

Benzyl Bromide Addition: The flask is cooled again to 0 °C. Benzyl bromide, dissolved in 30 mL of anhydrous THF, is added dropwise over 30 minutes. A white precipitate (NaBr) will form upon addition.

-

Reaction Progression: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

-

Work-up and Extraction: The reaction is carefully quenched by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C. The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether (2 x 100 mL).

-

Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[6]

3.3. Purification

The crude product, a pale yellow oil, is purified by flash column chromatography on silica gel.[7][8]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).

-

Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product (typically with an Rf value of ~0.4-0.5 in 9:1 Hexane:EtOAc) are combined.

-

Final Product: The solvent is removed from the combined pure fractions via rotary evaporation to yield this compound as a colorless oil.

Safety Precautions

Strict adherence to safety protocols is mandatory for this synthesis.

-

Sodium Hydride (NaH): NaH is a highly flammable solid and is water-reactive, producing flammable hydrogen gas which can ignite spontaneously.[9] It must be handled in an inert, dry atmosphere (e.g., nitrogen or argon gas).[9] Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and nitrile gloves, is required.[10] A Class D fire extinguisher for combustible metals must be available.

-

Benzyl Bromide: Benzyl bromide is a lachrymator, meaning it causes severe irritation to the eyes and respiratory tract.[11] It is also corrosive and toxic. All handling must be performed in a chemical fume hood.[12] Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[11]

-

Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use. THF can also form explosive peroxides upon storage and should be tested before use.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.[13]

5.1. Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.35-7.25 (m, 5H, Ar-H), 5.85 (m, 1H, -CH=CH₂), 5.10-5.00 (m, 2H, -CH=CH₂), 4.50 (s, 2H, Ph-CH₂-O), 3.50 (t, 2H, -O-CH₂-CH₂), 2.35 (q, 2H, -CH₂-CH=) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~138.5 (Ar-C), 135.0 (-CH=CH₂), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.5 (Ar-CH), 116.8 (-CH=CH₂), 72.9 (Ph-CH₂-O), 69.5 (-O-CH₂-), 34.0 (-CH₂-CH=) ppm. |

| FT-IR (neat) | ~3070 cm⁻¹ (alkene C-H stretch), 2920, 2860 cm⁻¹ (alkane C-H stretch), 1640 cm⁻¹ (C=C stretch), 1100 cm⁻¹ (C-O ether stretch), 740, 700 cm⁻¹ (Ar-H bend). |

| Mass Spec. (ESI-MS) | m/z calculated for C₁₁H₁₄O [M+H]⁺: 163.11; found: 163.11. |

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and spectrometer.[14]

The following diagram illustrates the key steps in the chemical mechanism.

Caption: Mechanism of the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound from but-3-en-1-ol. By employing a strong base like sodium hydride to generate the nucleophilic alkoxide, followed by an SN2 reaction with benzyl bromide, the desired product can be obtained in good yield. Careful adherence to the detailed experimental protocol, particularly the safety precautions for handling reactive reagents, is essential for a successful outcome. The purification and characterization methods outlined provide a clear pathway to obtaining and verifying the high-purity target compound, a versatile intermediate for further synthetic endeavors.

References

-

OrgoSolver. Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. Available at: [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

-

Chemistry LibreTexts. 8.9: Nucleophilic substitution in the Lab. Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Available at: [Link]

-

Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]

-

University of Wisconsin-Madison. The Williamson Ether Synthesis. Available at: [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

-

Nature Portfolio. Supplementary Information for Copper-Catalyzed Aerobic Nitrogen-Migration Cyanation and Oxygenation of Unsaturated Keto Oximes. Available at: [Link]

-

PrepChem. Step A. Preparation of 4-Benzyloxy-3-acetoxy-1-butene. Available at: [Link]

-

Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Available at: [Link]

-

University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. Available at: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - SODIUM HYDRIDE. Available at: [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File for Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Available at: [Link]

-

University of Wisconsin-River Falls. Experiment 06 Williamson Ether Synthesis. Available at: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

-

SIELC Technologies. Separation of Benzyl p-tolyl ether on Newcrom R1 HPLC column. Available at: [Link]

-

University of Santiago de Compostela. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

-

ChemHelp ASAP. column chromatography & purification of organic compounds. Available at: [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Organic Syntheses. Procedure for (3-Chlorobutyl)benzene. Available at: [Link]

-

Organic Syntheses. Procedure for (z)-4-(trimethylsilyl)-3-buten-1-ol. Available at: [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

ResearchGate. Selectivity Engineering in Synthesis of 4-Benzyloxy Propiophenone Using Liquid–Liquid–Liquid Phase-Transfer Catalysis. Available at: [Link]

-

Progressive Academic Publishing. SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Available at: [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. ias.ac.in [ias.ac.in]

- 4. orgosolver.com [orgosolver.com]

- 5. Khan Academy [khanacademy.org]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Benzyloxy-1-butene

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

4-Benzyloxy-1-butene is a key organic compound valued for its role as a synthetic building block. Its structure incorporates a benzyl ether protecting group and a terminal alkene, making it a versatile substrate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | |

| Molecular Weight | 162.23 g/mol | |

| CAS Number | 70388-33-9 | |

| Physical Form | Liquid | |

| Purity | Typically ≥95% |

These fundamental properties are the bedrock of its utility, informing everything from reaction stoichiometry to purification strategies. The presence of the terminal double bond, for instance, opens the door to a wide array of addition and polymerization reactions, while the benzyloxy group offers a stable yet readily cleavable protecting group for the hydroxyl functionality.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a foundational procedure in many research campaigns. While multiple synthetic routes exist, a common and reliable method involves the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

3-Buten-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Alkoxide Formation: 3-Buten-1-ol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium alkoxide.

-

Ether Formation: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical to prevent the quenching of the highly reactive sodium hydride by water.

-

Stepwise Addition at 0 °C: The dropwise addition of 3-buten-1-ol and benzyl bromide at reduced temperature helps to control the exothermic nature of the reactions and minimize potential side reactions.

-

Aqueous Workup: The quench with NH₄Cl neutralizes any remaining base, and the subsequent extractions and washes remove inorganic byproducts and impurities.

Applications in Drug Discovery and Development

The unique structural motifs of this compound make it a valuable precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Role as a Pharmacophore and Synthetic Handle

The benzyloxy group can act as a pharmacophore, directly interacting with biological targets.[1] More commonly, it serves as a protected hydroxyl group that can be deprotected at a later synthetic stage to reveal a reactive handle for further functionalization. This strategy is crucial in multi-step syntheses where protecting group chemistry is paramount.

Precursor to Bioactive Molecules

Derivatives of this compound have been investigated for a range of therapeutic applications. For instance, related structures have been explored as inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory disorders.[2] The benzyloxy moiety is also a key feature in the design of selective PPARα agonists for retinal disorders and in the development of reversible LSD1 inhibitors for cancer therapy.[3][4]

Diagram 1: Logical Relationship in Drug Discovery

Caption: Workflow from starting material to therapeutic application.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those engaged in organic synthesis and drug discovery. Its well-defined molecular weight and formula, coupled with its versatile reactivity, ensure its continued use as a fundamental building block in the creation of novel and complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

-

National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-hydroxy-2-methyl-1-butene. PubChem. Retrieved from [Link]

-

Reddy, N. P., et al. (2013). Structure Based Drug Design, Synthesis and Evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-Lipoxygenase inhibitors. ResearchGate. Retrieved from [Link]

-

Dou, X., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, Z., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 4-Benzyloxy-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-1-butene is a valuable bifunctional molecule in organic synthesis, incorporating both a terminal alkene and a benzyl-protected alcohol. This unique combination of functional groups makes it a versatile building block for the introduction of a four-carbon chain in the synthesis of more complex molecules, including pharmaceuticals and natural products. The benzyloxy group serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions, while the terminal alkene provides a reactive handle for various transformations such as hydroboration-oxidation, epoxidation, and metathesis.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its distinct chemical environments, gives rise to a predictable and interpretable set of spectroscopic data. The following diagram illustrates the molecular structure and the key correlations that will be discussed in this guide.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 240 ppm) is required. A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or, more commonly, a Gas Chromatography (GC) interface.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 300 amu. The electron energy is typically set to 70 eV to induce fragmentation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data have been outlined, along with interpretations grounded in established spectroscopic principles and data from analogous structures. The provided experimental protocols offer a standardized approach for the acquisition of this data. This comprehensive spectroscopic profile serves as a valuable resource for researchers, scientists, and drug development professionals for the confident identification, purity assessment, and reaction monitoring of this important synthetic building block. The availability of such detailed spectroscopic information is crucial for ensuring the quality and reliability of chemical synthesis and for advancing research in medicinal and materials chemistry.

References

Due to the lack of a single comprehensive source for the experimental data of this compound, this guide is based on established principles of organic spectroscopy and data from analogous compounds found in various chemical databases and publications. For general principles and reference data, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Physical Properties of 4-Benzyloxy-1-butene: Boiling Point and Density

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physical properties is foundational to its application and manipulation. 4-Benzyloxy-1-butene, a molecule with potential applications in organic synthesis, presents as a subject of interest. However, a thorough review of publicly available data reveals a scarcity of information regarding its fundamental physical characteristics, such as boiling point and density.

This guide, therefore, takes a unique approach. Instead of merely presenting unavailable data, we will delve into the robust experimental methodologies required to determine these critical parameters. This document serves as a technical whitepaper, providing not just the 'how,' but the 'why,' empowering researchers to confidently characterize novel or sparsely documented compounds like this compound. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for the determination of its boiling point and density.

Compound Profile: this compound

-

Chemical Structure:

-

Molecular Formula: C₁₁H₁₄O

-

Molecular Weight: 162.23 g/mol

-

CAS Number: 70388-33-9

This compound is an organic compound characterized by a benzyl ether functional group and a terminal alkene. The presence of the aromatic ring and the ether linkage suggests a degree of polarity, while the butene chain provides a nonpolar character. These structural features will influence its intermolecular forces and, consequently, its physical properties.

Part 1: Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1][2] This physical constant is a crucial indicator of a substance's volatility and purity. For a compound with no readily available literature value, an experimental determination is essential.

Theoretical Basis for Boiling Point Determination

The boiling point is a reflection of the strength of intermolecular forces within a liquid; stronger forces necessitate more energy (a higher temperature) to overcome, leading to a higher boiling point.[3] Factors such as molecular weight and the presence of polar functional groups influence these forces. As atmospheric pressure can affect the boiling point, it is crucial to record the pressure at which the measurement is taken.[2]

Methodology: Micro-Boiling Point Determination

Given that this compound may be a synthesized compound available in limited quantities, a micro-boiling point determination method is appropriate.

Experimental Protocol:

-

Preparation: A small sample (a few milliliters) of this compound is placed in a fusion tube.[1][4]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.[1][4]

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or an aluminum block, filled with a suitable heating oil.[1][3]

-

Heating: The apparatus is heated gently and gradually.[4]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Causality in the Protocol:

-

The inverted, sealed capillary tube traps a small amount of air. As the liquid is heated, this air expands, and the vapor pressure of the liquid increases, causing bubbles to escape.

-

When the external pressure is equal to the vapor pressure of the liquid (the boiling point), a steady stream of bubbles is observed.

-

Upon cooling, the vapor pressure of the liquid drops. When it falls just below the atmospheric pressure, the liquid is forced into the capillary tube. This point represents the equilibrium between the vapor pressure and the atmospheric pressure, providing an accurate boiling point reading.

Visualization of the Boiling Point Determination Workflow:

Caption: Workflow for Micro-Boiling Point Determination.

Part 2: Experimental Determination of Density

Density, the mass of a substance per unit volume, is another fundamental physical property.[5] It is valuable for substance identification and for calculations in chemical synthesis and formulation.

Theoretical Basis for Density Determination

The density of a liquid is influenced by its molecular mass and how closely its molecules are packed. Temperature and pressure can affect a substance's density; for liquids, density generally decreases with increasing temperature due to volume expansion.[5] Therefore, it is critical to record the temperature at which the density is measured.

Methodology: Density Determination with a Pycnometer

A pycnometer, or specific gravity bottle, is a piece of glassware designed to hold a very precise volume of liquid, making it ideal for accurate density measurements.

Experimental Protocol:

-

Pycnometer Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing the Sample: The filled pycnometer is weighed.

-

Calibration with Water: The pycnometer is emptied, cleaned, and filled with deionized water. It is then reweighed.

-

Temperature Control: All weighings and measurements should be conducted at a constant, recorded temperature.

Causality in the Protocol:

-

By weighing the empty and filled pycnometer, the precise mass of the liquid can be determined.

-

By performing the same procedure with a reference substance of known density (like water), the exact volume of the pycnometer at that temperature can be calculated.

-

With the mass and volume of the this compound sample known, its density can be accurately calculated.

Visualization of the Density Determination Workflow:

Caption: Workflow for Density Determination using a Pycnometer.

Summary of Physical Properties

| Physical Property | Value | Method of Determination |

| Boiling Point | To be determined experimentally | Micro-Boiling Point (Thiele Tube) |

| Density | To be determined experimentally | Pycnometry |

Conclusion

References

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021-09-19). [Link]

-

GeeksforGeeks. (2025-07-23). Determination of Boiling Point of Organic Compounds. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

RocketProps. (2011-02-25). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. [Link]

-

Organic Chemistry LABORATORY. [Link]

-

Science Department. Experiment 1: Mass, Volume, and Density (Two Lab Periods). [Link]

-

YouTube. (2020-09-11). CHEM 1411: Determining the density of various liquids and solids. [Link]

Sources

A Technical Guide to the Sourcing and Utilization of 4-Benzyloxy-1-butene for Research and Drug Development

Abstract: 4-Benzyloxy-1-butene is a valuable bifunctional building block in modern organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. Its structure incorporates a terminal alkene for diverse chemical transformations and a benzyl ether, a robust and readily cleavable protecting group for the primary alcohol. This guide provides an in-depth technical overview of this reagent, focusing on commercial sourcing, quality assurance, laboratory-scale synthesis, and strategic applications. By explaining the causality behind procedural choices and grounding all claims in authoritative references, this document serves as a practical resource for the effective procurement and utilization of this compound in complex synthetic campaigns.

Part 1: Introduction to this compound

This compound, also known by its systematic IUPAC name ((but-3-en-1-yloxy)methyl)benzene, is a key intermediate in synthetic chemistry. Its utility stems from the orthogonal reactivity of its two primary functional groups:

-

Terminal Alkene: The vinyl group serves as a versatile handle for a wide array of chemical transformations, including but not limited to, oxidation (epoxidation, dihydroxylation), reduction, hydroboration-oxidation, ozonolysis, and cross-coupling reactions. This allows for the controlled elaboration of the four-carbon chain.

-

Benzyl Ether: The benzyloxy group provides robust protection for a primary alcohol functionality. It is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents, yet can be selectively removed under mild conditions, typically via catalytic hydrogenation.

This combination makes this compound an ideal starting material for introducing a protected, four-carbon aliphatic chain that can be further functionalized at a later synthetic stage. Its application is particularly prevalent in the synthesis of complex natural products and active pharmaceutical ingredients (APIs) where precise control over functional group manipulation is paramount.

Part 2: Commercial Sourcing and Supplier Evaluation

The procurement of high-quality starting materials is a critical, often overlooked, parameter that dictates the success and reproducibility of a synthetic route. The selection of a supplier for this compound should be a systematic process based on quality, documentation, and reliability.

Commercial Supplier Overview

The following table summarizes known commercial suppliers for this compound. Purity and availability can vary, and direct consultation with the supplier for batch-specific data is highly recommended.

| Supplier | CAS Number | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | 70388-33-9 | 95% | A well-documented source often used in academic and industrial research, providing access to Certificates of Analysis and Origin.[1] |

| AstaTech, Inc. | 70388-33-9 | ≥95% | Listed as a supplier through major distributors like Sigma-Aldrich.[1] |

| Other Research Chemical Suppliers | 70388-33-9 | Varies | Numerous smaller suppliers of fine chemicals may list this product; thorough vetting is required. |

Supplier Qualification Workflow

For critical applications, particularly in process development and GMP (Good Manufacturing Practice) environments, a formal supplier qualification process is essential. The workflow below outlines a logical approach to vetting and selecting a supplier for a key reagent like this compound.

Caption: Supplier Qualification Workflow for Critical Reagents.

The core principle of this workflow is self-validation. Never assume a supplied reagent meets the specifications on the label without independent verification, especially when embarking on a lengthy or expensive synthesis. Discrepancies between the supplier's Certificate of Analysis (CoA) and in-house QC results are grounds for rejection of the batch and, potentially, the supplier.

Part 3: Technical Profile and Quality Assurance

A thorough understanding of the chemical's properties is essential for its proper handling, use in reactions, and purification.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 70388-33-9 | [1] |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Physical Form | Liquid | [1] |

| InChI Key | ULKSBGIGDZIKCL-UHFFFAOYSA-N | [1] |

Protocol: Incoming Quality Control (QC) Verification

This protocol outlines a standard procedure for verifying the identity and approximate purity of a newly acquired bottle of this compound.

Objective: To confirm the chemical structure and estimate the purity of commercially supplied this compound.

Materials:

-

Sample of this compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5 or equivalent)

-

Solvent for GC-MS analysis (e.g., Dichloromethane or Ethyl Acetate)

Methodology:

-

¹H NMR Spectroscopy:

-

Prepare the sample by dissolving ~5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Rationale: ¹H NMR is the most powerful tool for confirming the structural integrity of the molecule. Each proton environment gives a distinct signal, and the integration values provide a ratio of protons, confirming the structure.

-

-

Expected ¹H NMR Data (in CDCl₃, chemical shifts (δ) in ppm):

-

δ ~7.35-7.25 (m, 5H): Aromatic protons of the benzyl group.

-

δ ~5.85 (ddt, 1H): Internal vinyl proton (-CH=CH₂).

-

δ ~5.10-5.00 (m, 2H): Terminal vinyl protons (=CH₂).

-

δ ~4.50 (s, 2H): Methylene protons of the benzyl group (Ar-CH₂-O).

-

δ ~3.50 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-CH₂-).

-

δ ~2.35 (q, 2H): Allylic methylene protons (-CH₂-CH=CH₂).

-

Rationale: The presence, multiplicity, and integration of these specific peaks provide a definitive fingerprint of the correct molecule. The absence of significant unassigned peaks is an indicator of high purity.

-

-

GC-MS Analysis:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent.

-

Inject the sample into the GC-MS system.

-

Program the GC oven with a suitable temperature gradient (e.g., 50°C to 250°C) to separate the components.

-

Rationale: GC provides a quantitative measure of purity by separating volatile impurities. The MS detector confirms the identity of the main peak by its mass-to-charge ratio (m/z) and fragmentation pattern.

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 162. A prominent fragment at m/z = 91 corresponding to the benzyl/tropylium cation ([C₇H₇]⁺) is characteristic and strongly indicative of the benzyl group.

-

Part 4: Synthesis and Mechanistic Insights

While commercially available, understanding the synthesis of this compound is valuable for troubleshooting and for situations requiring custom synthesis of analogs. The most direct and common laboratory method is the Williamson ether synthesis.

Retrosynthetic Analysis

The logic for the synthesis can be visualized through retrosynthesis, which disconnects the target molecule into simpler, commercially available precursors. The key disconnection is at the ether linkage.

Caption: Retrosynthetic analysis of this compound.

Protocol: Laboratory-Scale Synthesis of this compound

This protocol is adapted from standard procedures for Williamson ether synthesis.[2]

Objective: To prepare this compound from 3-buten-1-ol and benzyl bromide.

Materials:

-

3-Buten-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Methodology:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Alkoxide Formation:

-

Suspend sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 3-buten-1-ol (1.0 equivalent) in anhydrous THF via syringe. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes.

-

Rationale: Sodium hydride, a strong non-nucleophilic base, deprotonates the alcohol to form the corresponding sodium alkoxide. This is the active nucleophile for the subsequent step. The reaction is performed under inert atmosphere as NaH reacts violently with water. Hydrogen gas is evolved during this step, so proper ventilation is crucial.

-

-

Nucleophilic Substitution (Sₙ2):

-

Cool the alkoxide solution back to 0°C.

-

Add benzyl bromide (1.05 equivalents) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Rationale: The alkoxide attacks the benzylic carbon of benzyl bromide in a classic Sₙ2 reaction, displacing the bromide and forming the C-O ether bond. Benzyl bromide is an excellent electrophile for Sₙ2 reactions due to the stability of the transition state.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C to destroy any remaining NaH.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous workup removes inorganic salts and water-soluble components.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Rationale: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts like dibenzyl ether.

-

Part 5: Applications in Drug Discovery and Development

The this compound scaffold is a precursor to a variety of more complex building blocks used in medicinal chemistry. The terminal alkene is a gateway to diverse functionalities. For example, it can be converted to:

-

An Epoxide: Using reagents like m-CPBA, leading to chiral or achiral epoxides that are versatile electrophiles.

-

A Diol: Via dihydroxylation (e.g., using OsO₄/NMO), which can be further functionalized.

-

An Aldehyde or Carboxylic Acid: Through ozonolysis, shortening the carbon chain by one and providing a key carbonyl group.

While direct citations for this compound in specific drug syntheses are sparse, the strategic importance of the benzyloxybutyl moiety is well-documented. For instance, related structures are integral to the development of novel therapeutics, including:

-

LSD1 Inhibitors: A series of 4-(4-benzyloxy)phenoxypiperidines were synthesized and evaluated as potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[3]

-

PPARα Agonists: A 4-benzyloxy-benzylamino chemotype was evolved to create potent and selective PPARα agonists, which are being investigated for retinal disorders like diabetic retinopathy.[4]

-

Androgen Receptor Antagonists: N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives have been discovered as new antagonists for the androgen receptor, a key target in prostate cancer.[5]

In each of these cases, the benzyloxy group serves as a stable protecting group or a key pharmacophoric element, demonstrating the value of this structural motif in modern drug design.[6]

Part 6: Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 4-Benzyloxy-1-butanol and 4-Benzyloxy-2-butanone can be used to infer its general safety profile.[7][8]

-

Hazards: Expected to be an irritant to the skin and eyes.[7] Avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8] All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Keep the container tightly sealed in a cool, well-ventilated area.[7] For long-term storage, refrigeration (2-8°C) is often recommended for similar ethers to prevent peroxide formation.

References

-

ChakraChem LifeSciences. 4-benzyloxy-1-butanol. [Link]

-

ResearchGate. Structure Based Drug Design, Synthesis and Evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-Lipoxygenase inhibitors | Request PDF. [Link]

-

LookChem. Cas 81028-03-7,CIS-4-BENZYLOXY-2-BUTEN-1-OL. [Link]

-

AHH Chemical Co., Ltd. 1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane 87604-53-3 with ISO standards. [Link]

-

Organic Syntheses. SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. [Link]

-

MilliporeSigma (Sigma-Aldrich). 4-Benzyloxy-1-butanol, 1 X 25 mL (459690-25ML). [Link]

-

National Institutes of Health (NIH). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC. [Link]

-

CP Lab Safety. Cis-4-benzyloxy-2-buten-1-ol, 96% Purity, C11H14O2, 5 grams. [Link]

-

National Institutes of Health (NIH). 4-Benzyloxy-1-butanol | C11H16O2 | CID 562212 - PubChem. [Link]

-

National Institutes of Health (NIH). 4-Benzyloxy-2-butyn-1-ol | C11H12O2 | CID 11030348 - PubChem. [Link]

-

ChemBK. 4-Benzyloxy-1-butanol. [Link]

-

PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. [Link]

-

National Institutes of Health (NIH). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC. [Link]

-

PubMed. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. [Link]

-

National Institutes of Health (NIH). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

-

PubChemLite. 4-benzyloxy-1-butanol (C11H16O2). [Link]

Sources

- 1. This compound | 70388-33-9 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.leyan.com [file.leyan.com]

- 8. fishersci.com [fishersci.com]

Stability and storage conditions for 4-Benzyloxy-1-butene

An In-depth Technical Guide to the Stability and Storage of 4-Benzyloxy-1-butene

For professionals in research, chemical synthesis, and drug development, the integrity of starting materials and intermediates is paramount. This compound, a key building block featuring both a benzyl ether and a terminal alkene, offers significant synthetic versatility. However, these same functional groups dictate its stability profile and necessitate specific storage and handling protocols to prevent degradation. This guide provides a comprehensive overview of the factors influencing the stability of this compound, evidence-based storage recommendations, and a protocol for empirical stability assessment.

Chemical Profile and Inherent Reactivity

This compound's stability is best understood by examining its constituent functional groups: the benzyl ether and the terminal butene moiety.

-

Benzyl (Bn) Ether: The benzyl ether group is a widely used protecting group for alcohols due to its general robustness. It is stable under a wide range of non-reductive conditions, including many basic, and mildly acidic environments.[1][2][3] The primary vulnerability of the benzyl ether is its susceptibility to cleavage via catalytic hydrogenolysis and oxidation.[1][3] The benzylic C-H bonds are prone to autoxidation, a process that can occur over time with exposure to atmospheric oxygen.[4]

-

Terminal Alkene (Allyl Ether System): The 1-butene group contains a terminal double bond. This functional group is susceptible to a variety of reactions, including polymerization (especially in the presence of radical initiators or certain metal catalysts), oxidation, and isomerization.[5] As an allyl ether, this structural motif is generally stable in basic and neutral conditions but can be cleaved by strong acids or specific transition metal catalysts.[5][6]

The interplay of these two groups defines the molecule's overall stability. The primary degradation pathways of concern are oxidative degradation at the benzylic position and reactions involving the terminal alkene.

Key Factors Influencing Stability and Decomposition

Several environmental factors can initiate or accelerate the degradation of this compound. Understanding these factors is critical for maintaining the compound's purity and integrity over time.

Atmosphere and Oxidative Degradation

Exposure to atmospheric oxygen is a primary concern. The benzylic position is particularly susceptible to radical-mediated autoxidation. This process can lead to the formation of hydroperoxides, which can further decompose into benzaldehyde and benzoic acid, compromising the purity of the material.[4] A study on dibenzyl ethers found that even at room temperature, significant degradation to benzaldehydes and benzoic acids occurred after one year of exposure to air.[4]

The allylic C-H bonds adjacent to the double bond are also susceptible to oxidation. Therefore, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is the most critical step to prevent oxidative decay.

Caption: Experimental workflow for a long-term stability study.

Step-by-Step Methodology:

-

Initial Characterization (T=0):

-

Obtain a high-purity sample of this compound.

-

Perform initial analysis to establish a baseline. This should include:

-

Purity Assessment: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the initial purity (e.g., >98%).

-

Structural Verification: Record a ¹H and ¹³C NMR spectrum to confirm the structure and absence of significant impurities.

-

Visual Inspection: Note the color and physical state.

-

-

-

Sample Preparation and Storage:

-

Aliquot the material into several amber glass vials under an argon or nitrogen atmosphere.

-

Designate a "control" set to be stored under ideal recommended conditions (e.g., 2-8°C, inert atmosphere, dark).

-

Designate "test" sets to evaluate stability under other conditions (e.g., room temperature, exposure to air).

-

Ensure all vials are sealed tightly with appropriate caps (e.g., PTFE-lined).

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition set.

-

Repeat the full analytical characterization performed at T=0 (Purity by GC/HPLC, structural verification by NMR, visual inspection).

-

-

Data Analysis and Interpretation:

-

Compare the purity results at each time point to the T=0 baseline. Calculate the rate of degradation for each condition.

-

Examine the NMR spectra for the appearance of new signals corresponding to degradation products (e.g., benzaldehyde).

-

A significant decrease in purity (>2%) or the appearance of visible degradation products indicates that the compound is not stable under those specific storage conditions.

-

Conclusion

The stability of this compound is governed by its benzyl ether and terminal alkene functionalities. The primary routes of degradation are oxidation, particularly at the benzylic position, and potential reactions of the alkene. To preserve the compound's integrity, it is imperative to store it under an inert atmosphere, at refrigerated temperatures (2-8°C), and protected from light in a tightly sealed container. Adherence to these protocols will ensure the reliability of this versatile reagent in research and development endeavors.

References

- BenchChem. A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNVMjYqt9hPe7_CicNSseVZk7QO3aZmNwbHAJcP-fWMCX1Gx9fGkG5CWEjzlDaRoo4sUKGd491Gv-CWVS0eAbVcJyqgzaR4Y4uqXqLpGhm_d0TKBJaMxDhoGrmULyYlO70eYlAdfy_F5jTEofHMvXzVd8Jfspu2CxAfzpQaMzyhc6HZKErCPGIlevwfL0FHt-8nD4LvhrDGgDncGbjKeJ5xf0ZCEGdTSVHRFr69QOmVCF_zPjU]

- Fiveable. Allyl ethers - Organic Chemistry II Key Term. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6AmWbI370JlObapJ8zcejkvNnmCL9EhBgevCMfwxU4U0F3nJG0yA4ADezlwCJ9WxdkF2JF1UgkPE3xUxAoN7aq-4BO4IOLCHQXA8SwuEhUwWflSH9YmpAZDaBu3yrkCUdW8ZaA-uvmhasi2PMHMoi_1qf9MmEwEvVtQ==]

- BenchChem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWwgj77TvWwTojTnOSNbP-sJVAXdS5bOcDw4c4-LBbtCxzxTx7uwYZkepgp6m1hBXMMSJy9rTq28f9DnJwrya1rnnUfWixDDbzN-ecqrzLl1dj9NVmlK5aAbKmhhRVQGaKc34FM2w8_pgrJdIfOBIpLE8FR5_symVT_itwHWbpSMOya9y16MuyV16_Ho4A-XsqXVxXtJaRctLQOjf6dO6VvltavmGGk_QAQudqcVNWU6O13wo=]

- Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs7HLS_vRLFCssY8mFaHcVgNUSoN7F3jQKxEa4lRRTogGw1pLV6cXMaX2vL2drqTRGvJ8mvDVzqXFlXXUGfP-GSy8Wv8TOD97U43REPc9e02Of3bm7rv-eyF_nTuhjweOUIAZRrG5u901tWzvJiumfCEwl5K-ZHZga3ZMtbbiC5sAGK6v1Pkk=]

- Pearson+. Benzyl ethers make excellent protecting groups according to the g... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH28ZcmsEy9r67x529RhJY4aaw7QwRgkD5yp_AxZJqpgv7MwfEfmQcxu0aq86TE3zc2Teyjle1YL6WolpDMy6tdOI48oiNpNa8idh-uUr9fki8f-EbONVUP--VYjL65jynhOFaJozkli-MGYfzJTD6gE3Ari4fZCa6tE42wnjRNMeI1vn1f-ACthExICVRZEWOrI_oKEsL0s7b9WEI-v2x29ejKaOx9Gn9NwoTw3CHTT15rwvEVvLgUkRfe7zFVK7x92EBaNLEPVKyrRIKzaQ==]

- Unknown Source. Alcohol Protecting Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2GHoukCiGKu92VqrjL8aEf13cWwbUpXgsfMqNZE_RLpT_lNmYTLbTXIqOlmNIi7_fuOtr8ZklPv5HSJDv--QR8YOL84FouJkYS8qfzO1S2asX3XUi0jOwyBXkv_WQ5HYEIWByTBWVXEmitu2xnlhdtNc_xQ-zJvesmWpJxGNpM-L-0Ye0Q9Zy3E2-aBAqDvELc19sq-U4EXcenoc=]

- Fisher Scientific. SAFETY DATA SHEET - 4-Benzyloxyphenol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvvB9vc8rS-aX1WcZUvjRMo8JHOuQ8xJcXvJsogmqkkSioFJcOB1otgy0pRIJs-apidsB63x7_N6_oH4Jy9fxYCUotVzMDzN3IoGtut8CoeTQHa-HLoXVelbGMKk-fQFqiXg4B8GoQd5mpy3QT-etSwdzM_VCYkn8R4BfObne9KabeFQH3hNpWRfhKJS5LLak8pdBy-5Rkf8pEXcUg2Ka_A2dI5Ev1hr43TiHmD6jsew5Mag5lgHpe_EE8dd_DwmW6cq8QJCXhfmZxqJ6trGTJnyjwNWkaqgafhg==]

- Thiemann, T. et al. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. [URL: https://vertexaisearch.cloud.google.

- Unknown Source. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU3YNMWBVY8kGUrIhEvb8T_wqTXM4KTthbETMuAwSzamjfdizVsPcd-7ypLnEHvoOupr1Ko8m4pt4mVfF3iP_6_UP2HTH-LXJk893YD2_U7j-Mat44UDXhpZbKUU7eTkqhlNIfRJzuFFTcQy7gWZDy6US9cycUGt_0seNZuQ12hnJfYgWVSqx0aVO0-hC-jm7RdTjHA==]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCUxGuCsQQieUNaLx2Wsh-Q99SJcwC5L2HQGqv4HVbbKgT2boSl-IoMGLeJTJasYRLXN3IcQvrpQAfG3x3ZUVxCbry6WLE0ERkG9QD8KvvKY9tAA7zB34RG-bXLK0VB_wBtEHpw_sc2VVLroPBA3s=]

- Fisher Scientific. SAFETY DATA SHEET - 4-Benzyloxy-1-butanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ChhcA8-Ab3QsFMkINQgYFqLI8t5MBEPxMeaZJIwORGg1aSESwj2mL3cOcxllLAfE6ctEVp_CjYZ-VUd42GdkISHnA1qdz8EceRmHm9Ef7Jsj3C-KxSxQXOBk7DI6MEdKi6jKViQ-zHpk6N_nlv0_peVA-WvCxipfuM1A_y7_dugfMCZh1-k9QWOMAMzd1RjXCg-vMLpv02pfCAIuJW017WgQuNCPeQnl1MHRXrWzJ_4qLlFxvEcHWxMGTVUS6ov5xEgenIz25nRYm6XstUSdWzEKQ4TO]

- Medline. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSduZQKcbXjUhR1uCOncIioMWOnw9AaS9PEY6vZX2Kvi69v05MndETFNIfheDyWb3Ue3s3_w6JmVoy7zRb6i-GAP54xkv08Dpgq2PW0RPb1LyMEcyJgGMva__N5SVIzEeB3tL5epynh-UM1TCidQq5C--8gEEu74N_uxVoZw==]

- Apollo Scientific. 4-(Benzyloxy)benzaldehyde Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAoj-zySIWRqwGbJHEKMJNq4M5FO0b17nTtHNMg5dTTajtBO5Ry83YRfcXGigM_A2ywfkb2rkeGCfGt6mkRhJZj7MjbToKhy4qZMk80VgWyDr25dfoF9l2trrlr9CJadW_FrGE31feB_MmOLtttcWkCqedoNOPdlrEF6mp]

- Shanghai Haohong Scientific Co., Ltd. 4-Benzyloxy-2-butanone Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoekvIl8QMifAOukSy75HEXAkFbbTFb8Ugtj0MpiaG1Uh41cC9WRgegFWe3ZtlTs0fSPti1VVDgr9Ts5mYXFKUOi_ZXAvlioxcvR_eDYuGwg9StuqfHx79-UX1QXjIkY459doQjrcylGOqKoTHshfbSheMtQJYRP5T8SfLiy5DemaroL1lpX4QNjYCHitwJw==]

- Airgas. 1-Butene SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVq-nqCpqQI2eqL9dPYeZoXachYakNRvV6Uc43XQgti3YH1eHc-qVRCtEXAWIc16ZhKoNPEqj4Lyo5Y7WU0ci05gqSZn_3THfT0sdVCkV6fpW-Q9kBqXmQ4sVV1YShsmoO]

- aapptec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [URL: https://vertexaisearch.cloud.google.

- Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi21giXz8MW00GhL_uD81V--u-Y6wQ422N8TC3n80nMx7Gfk0Ql8_Lo4U_3fjl72l3kiLkuvWd6B6W3XaOGyqv0kyAdKJ_CMjKBzwtBHrv79uC2iyOzZQRa4WEWS6XeVVWDNQc3HIaisst83Xr35pZerIYEgGDKu3k5iw=]

- Kloosterman, M. et al. The relative stability of allyl ether, allyloxycarbonyl ester and prop-2 enylidene acetal, protective groups toward Iridium, Rhodium and Palladium catalysts. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2_eWuOAXwKKCXPwiQexW-yw0abpSKud8FQWM3ia5XVL1cRf3nLXy5rUz8rT-YKhgdtAKa6dttsnK8eDA2GVU1gI8lXsH5D8hu87rlOLWtPTVB2Y1mNl4itYJyq0xTh7frE1Wvmh0Yin1aZdhfcXYe32yEpYp3vzBz-4ot_Eu6fscZ2BM559RSDUMwDouQD3dVI7bcnCqkNDdBDvTUFf4qnCNoOm8S7a7xf4UTACbPeiNBJveeTnQVInyDWyDHxOVNRinVBol8khTcsjrwmg==]

- Sigma-Aldrich. Benzene SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDUeg3t7FTRCqlUOUNoTiQiSK5zRppfngZIGjrCGZs9rYXUNFdfLBcTyMQGB_LBzztds1yfEh27VwZHglDsVu0zo9VgaOllYi8PAkDUlfncNOkdh5oP9xM8L7IXO4dtmCSYNQW2Lnpq4IX3faOEY0=]

- MedchemExpress.com. 4-(tert-Butyldimethylsilyloxy)-1-butyne Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZJUyz3f-IpkFcipJAE43XzrZsPxOQ0IEQwOMfKaFXBmdIUBsGCLChs2XrU5s9LTfY7dS6P2cKzkwUBW0LI0qulsT78aSEQljeIKifmNXFhWb1mbv0PbIQwNv8jAOUq5q6lmhI-heJrOyYm0FSS8yMCVGld5tjAtuyP84SlofJ1zIeel7ZrYkvfFnUYAXWdkLS2aglR4snd3BBZ-4wrtRPGfldbfSH_0b3N1F4]

- Thermo Fisher Scientific. 4'-Benzyloxypropiophenone SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh1-NMwD7_8-2gV8ffkrs1ckLLo4xpiz-bC4bNbsntS3_N49V2JrXYEC_V_kQ4KLkvEZOFjeLqL8MxzIioUnQdcDhLWLdQhozkSNdHmEnKTtbBSd6OrQOryks4mO3ISpXQNH1RhI-L9e_c9e0llawaeddPbK5gIOppHyFZt_iLmYHrwuMYP4lC-obGtGqo5_mus2WwVuj0u_lcvj83eIpFiABYnKDIDxUWIgIcXRURqEIhcmyAUEuOIqwJpmJxwekTkA8EKc-OQlZxjLJy]

- BenchChem. cis-4-Benzyloxy-2-buten-1-ol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEBeAEbt4TFDBQ3rtzDd8kWkammRJkR3r427BxoP-OYyCaoZ8l5PCKKl-6ZsK1dwOMDNeaO-slXR9ArpJLy5Q9FE55qxr94-u4qRTy0fRYpkU1CME2EMCbOWONToN0JWbA1tGZ6Q==]

- Unknown Source. (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhegFTxXJVDfY50ZFJjWp4Skagr4k7T24-82Suyq3Gk68vdQlXg2MXyfsjIzXWVEFuWROyfTg1t5ZZBXCaPovPtRJSHaeLyE349wc1jAiAXz6yypkqAYbsbJVVk7Ry9EyMETQl-zgRKdlWeMTb1puFDDdFVb-FMtNEvw==]